Cas no 1004637-77-7 (N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide)

N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide structure
1004637-77-7 structure
Product name:N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide
CAS No:1004637-77-7
MF:C15H21N5O2
Molecular Weight:303.359542608261
CID:5855001
PubChem ID:135551470

N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide 化学的及び物理的性質

名前と識別子

    • N-[2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]pentanamide
    • N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide
    • 1004637-77-7
    • N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]pentanamide
    • F2215-0488
    • AKOS024629193
    • N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide
    • インチ: 1S/C15H21N5O2/c1-5-6-7-13(21)17-12-8-9(2)19-20(12)15-16-11(4)10(3)14(22)18-15/h8H,5-7H2,1-4H3,(H,17,21)(H,16,18,22)
    • InChIKey: UHHOCTWNBQZDAI-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(C)=NN1C1NC(C)=C(C)C(=O)N=1)(=O)CCCC

計算された属性

  • 精确分子量: 303.16952493g/mol
  • 同位素质量: 303.16952493g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 526
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.4Ų
  • XLogP3: 1.7

N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2215-0488-5mg
N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide
1004637-77-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2215-0488-10mg
N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide
1004637-77-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2215-0488-1mg
N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide
1004637-77-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2215-0488-3mg
N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide
1004637-77-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2215-0488-2mg
N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide
1004637-77-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2215-0488-4mg
N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide
1004637-77-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2215-0488-10μmol
N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide
1004637-77-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2215-0488-5μmol
N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide
1004637-77-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2215-0488-2μmol
N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide
1004637-77-7 90%+
2μl
$57.0 2023-05-16

N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide 関連文献

N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamideに関する追加情報

Comprehensive Analysis of N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide (CAS 1004637-77-7)

The compound N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide, identified by its CAS number 1004637-77-7, is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure combines a pyrimidine core with a pyrazole moiety, linked via an amide bond to a pentanamide chain. This unique architecture positions it as a promising candidate for drug discovery, particularly in targeting enzyme inhibition and modulating protein-protein interactions.

Recent advancements in computational chemistry and AI-driven drug design have heightened interest in compounds like 1004637-77-7, as researchers explore its binding affinity with biological targets. The rise of precision medicine and personalized therapeutics has further amplified demand for structurally diverse molecules, making this compound a subject of cutting-edge studies. Its lipophilic properties, inferred from the pentanamide tail, suggest potential applications in enhancing drug bioavailability—a critical factor in modern pharmacokinetic optimization.

From a synthetic chemistry perspective, the 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl group in CAS 1004637-77-7 offers intriguing reactivity patterns. This scaffold is structurally analogous to fragments found in nucleobases, sparking investigations into its potential for antiviral or anticancer applications. Laboratories focusing on heterocyclic chemistry are particularly invested in optimizing its synthesis routes, given the growing market for small-molecule inhibitors in oncology and immunology.

Environmental and green chemistry considerations are also shaping research around this compound. With increasing regulatory emphasis on sustainable synthesis, scientists are exploring catalytic methods to assemble its pyrimidine-pyrazole hybrid framework with minimal waste. The compound’s stability under physiological conditions—a topic frequently queried in scientific databases—makes it a viable candidate for in vivo studies, aligning with the pharmaceutical industry’s shift toward translational research.

Analytical characterization of N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]pentanamide typically involves HPLC-MS and NMR spectroscopy, techniques central to quality control in drug development. Its chromatographic behavior and fragmentation patterns are well-documented, addressing common queries from analytical chemists troubleshooting method validation. The compound’s logP and pKa values, frequently searched in cheminformatics platforms, further underscore its relevance in ADMET profiling.

In the context of intellectual property, 1004637-77-7 has appeared in patent filings related to kinase inhibitors and metabolic disorder therapies. This aligns with trending searches in biotech investment circles, where novel scaffolds attract significant commercial interest. However, its exact mechanism of action remains under investigation—a gap that fuels academic curiosity, as reflected in literature citation metrics.

Future directions for this compound may involve structure-activity relationship (SAR) studies to refine its selectivity, or derivatization to improve water solubility—a challenge often raised in formulation science forums. As high-throughput screening technologies evolve, CAS 1004637-77-7 could emerge as a key player in next-generation therapeutic pipelines, bridging the gap between medicinal chemistry and clinical needs.

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